molecular formula C11H12N2O4 B11823677 5-(3,4-Dimethoxyphenyl)hydantoin CAS No. 74038-69-0

5-(3,4-Dimethoxyphenyl)hydantoin

Katalognummer: B11823677
CAS-Nummer: 74038-69-0
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: DAQRVONEYVCTSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-Dimethoxyphenyl)hydantoin is a chemical compound with the molecular formula C11H12N2O4. It is a derivative of hydantoin, a class of compounds known for their diverse biological activities and therapeutic properties. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the hydantoin core, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)hydantoin can be achieved through various methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the hydantoin ring. Another method involves the use of 3,4-dimethoxyphenylacetic acid, which is converted to the corresponding hydantoin via a cyclization reaction with urea or thiourea under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4-Dimethoxyphenyl)hydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted hydantoins, amines, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-(3,4-Dimethoxyphenyl)hydantoin has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(3,4-Dimethoxyphenyl)hydantoin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit histone deacetylases, modulate B-cell lymphoma-2 proteins, and interfere with tubulin polymerization. These interactions result in the compound’s anticancer and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)hydantoin is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and broadens its range of applications compared to other hydantoin derivatives .

Eigenschaften

CAS-Nummer

74038-69-0

Molekularformel

C11H12N2O4

Molekulargewicht

236.22 g/mol

IUPAC-Name

5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O4/c1-16-7-4-3-6(5-8(7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15)

InChI-Schlüssel

DAQRVONEYVCTSF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.